molecular formula C12H15N3 B13902071 (1-methyl-1H-imidazol-2-yl)(m-tolyl)methanamine

(1-methyl-1H-imidazol-2-yl)(m-tolyl)methanamine

Cat. No.: B13902071
M. Wt: 201.27 g/mol
InChI Key: DZUHZLGWRQAXQE-UHFFFAOYSA-N
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Description

(1-methyl-1H-imidazol-2-yl)(m-tolyl)methanamine: is a compound that features an imidazole ring substituted with a methyl group at the 1-position and a methanamine group at the 2-position, along with a tolyl group attached to the methanamine

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel catalysts and mild conditions to accommodate various functional groups.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring.

    Reduction: Reduction reactions can occur at the imidazole ring or the methanamine group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.

    Reduction: Reduction can yield various amine derivatives.

    Substitution: Substitution reactions can produce halogenated derivatives of the compound.

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazol-2-yl)(m-tolyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The methanamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

  • (1-methyl-1H-imidazol-4-yl)methylamine
  • (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
  • 1-(2-(1H-imidazol-1-yl)phenyl)methanamine

Comparison: Compared to these similar compounds, (1-methyl-1H-imidazol-2-yl)(m-tolyl)methanamine is unique due to the presence of the tolyl group, which can significantly influence its chemical reactivity and biological activity. The tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

(1-methylimidazol-2-yl)-(3-methylphenyl)methanamine

InChI

InChI=1S/C12H15N3/c1-9-4-3-5-10(8-9)11(13)12-14-6-7-15(12)2/h3-8,11H,13H2,1-2H3

InChI Key

DZUHZLGWRQAXQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2=NC=CN2C)N

Origin of Product

United States

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